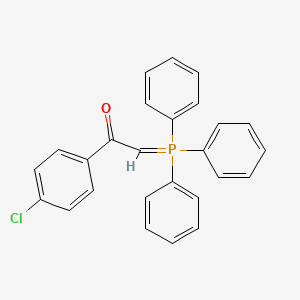
Ethanone, 1-(4-chlorophenyl)-2-(triphenylphosphinylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenacylidenetriphenylphosphorane is an organophosphorus compound that features a triphenylphosphorane moiety attached to a 4-chlorophenacylidene group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable reagent in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Chlorophenacylidenetriphenylphosphorane can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound. The general procedure includes the following steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with 4-chlorobenzyl chloride to form the corresponding phosphonium salt.
Generation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride or potassium tert-butoxide, to generate the ylide.
Wittig Reaction: The ylide is then reacted with a carbonyl compound, such as benzaldehyde, to form 4-Chlorophenacylidenetriphenylphosphorane.
Industrial Production Methods
While the laboratory synthesis of 4-Chlorophenacylidenetriphenylphosphorane is well-documented, industrial production methods are less commonly detailed in the literature. the principles of scaling up the Wittig reaction can be applied, with considerations for reaction efficiency, yield optimization, and safety protocols.
化学反应分析
Types of Reactions
4-Chlorophenacylidenetriphenylphosphorane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
科学研究应用
4-Chlorophenacylidenetriphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 4-Chlorophenacylidenetriphenylphosphorane primarily involves its role as a ylide in the Wittig reaction. The ylide reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism, followed by the elimination of triphenylphosphine oxide. This reaction is facilitated by the nucleophilic nature of the ylide and the electrophilic nature of the carbonyl compound.
相似化合物的比较
Similar Compounds
Phenacylidenetriphenylphosphorane: Lacks the 4-chloro substituent, making it less reactive in certain substitution reactions.
4-Bromophenacylidenetriphenylphosphorane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity.
4-Methylphenacylidenetriphenylphosphorane: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.
Uniqueness
4-Chlorophenacylidenetriphenylphosphorane is unique due to the presence of the 4-chloro substituent, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable reagent for synthesizing compounds that require specific substitution patterns.
属性
CAS 编号 |
1777-56-6 |
|---|---|
分子式 |
C26H20ClOP |
分子量 |
414.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C26H20ClOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H |
InChI 键 |
DBIGDAIVQGYSSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)
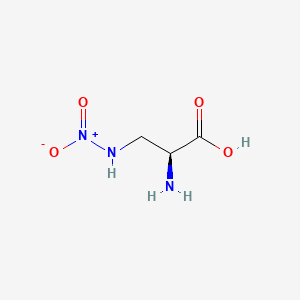
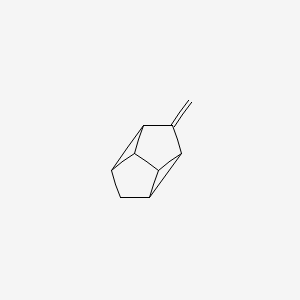
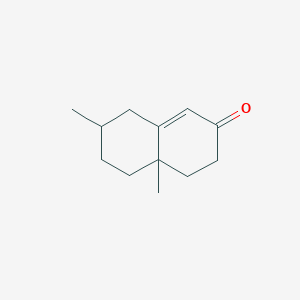

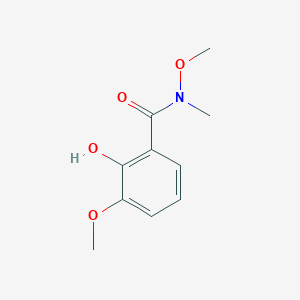
![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
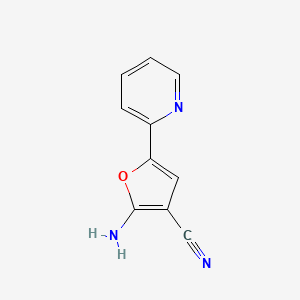
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
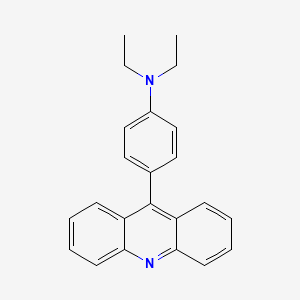
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
